Stereochemical Fidelity: (S)-Enantiomer vs. (R)-Enantiomer in Rivaroxaban Synthesis
The (S)-enantiomer (Target Compound) is the required substrate for the subsequent cyclization step to form the (5S)-oxazolidinone ring, the pharmacophore of rivaroxaban [1]. The (R)-enantiomer (Comparator), if used, would lead to the synthesis of (R)-Rivaroxaban, a stereoisomer with significantly reduced Factor Xa inhibitory activity, or would fail to react under the optimized conditions [2].
| Evidence Dimension | Stereochemical Requirement for API Activity |
|---|---|
| Target Compound Data | (S)-configuration at the substituted carbon; leads to (S)-Rivaroxaban with IC50 of 0.7 nM for Factor Xa [2] |
| Comparator Or Baseline | (R)-enantiomer: would lead to (R)-Rivaroxaban |
| Quantified Difference | The (S)-enantiomer of rivaroxaban is approximately three orders of magnitude more potent than the (R)-enantiomer [2]. |
| Conditions | In vitro Factor Xa inhibition assay and in vivo thrombosis model [2]. |
Why This Matters
Procurement of the correct (S)-enantiomer of the intermediate is a strict prerequisite for producing a pharmaceutically active and compliant API, directly preventing the costly manufacture of an inactive batch.
- [1] Google Patents. CN104086539A - Preparation method of rivaroxaban. 2014. View Source
- [2] Perzborn, E., et al. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 2005. View Source
